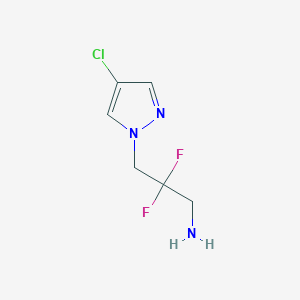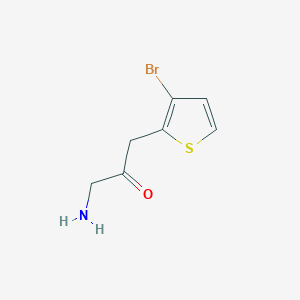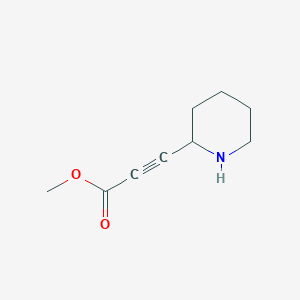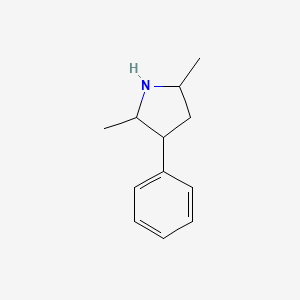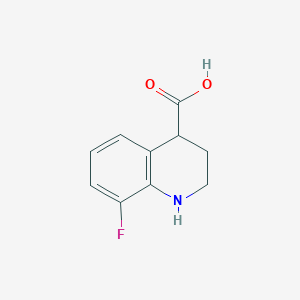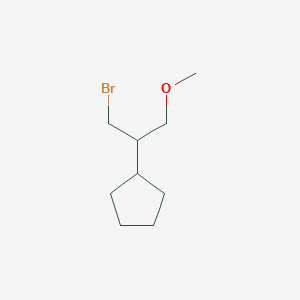![molecular formula C10H17Br B13171196 2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
2-(3-Bromopropyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopropyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C10H17Br. It is a derivative of bicyclo[2.2.1]heptane, where a bromopropyl group is attached to the bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the reaction of bicyclo[2.2.1]heptane with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Bromopropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alkane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Potassium carbonate, sodium hydroxide, or amines in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products:
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives.
Reduction: Bicyclo[2.2.1]heptane derivatives with reduced bromine.
Oxidation: Alcohols or carboxylic acids depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromopropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromopropyl)bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane: The parent compound without the bromopropyl group.
2-Methylbicyclo[2.2.1]heptane: A similar compound with a methyl group instead of a bromopropyl group.
Bicyclo[2.2.1]heptane-2,3-diol: A derivative with hydroxyl groups.
Uniqueness: 2-(3-Bromopropyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromopropyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C10H17Br |
|---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
2-(3-bromopropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Br/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7H2 |
InChI-Schlüssel |
YWZZAOWRBAGONC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



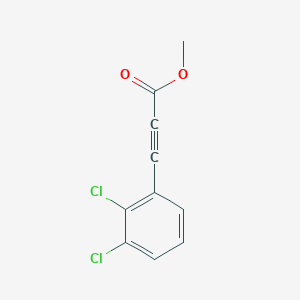
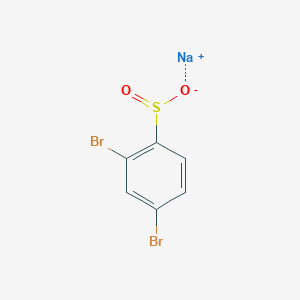
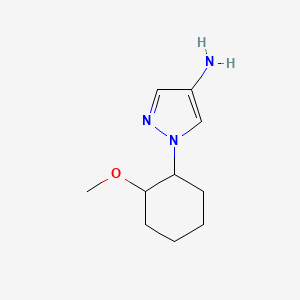
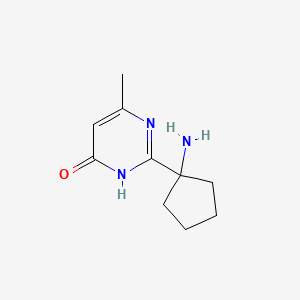

![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)
